

A Technical Guide to Research-Grade Levosulpiride-d3: Purity, Specifications, and Analytical Methodologies

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Compound of Interest

Compound Name: Levosulpiride-d3

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of research-grade **Levosulpiride-d3**, a deuterated analog of Levosulpiride. This document outlines the critical quality attributes, specifications, and detailed analytical methodologies essential for its application in scientific research and drug development. **Levosulpiride-d3** serves as a valuable internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of Levosulpiride in biological matrices.^[1]

Core Specifications of Research-Grade Levosulpiride-d3

The quality and reliability of research outcomes are intrinsically linked to the purity and characterization of the starting materials. Research-grade **Levosulpiride-d3** is expected to meet stringent specifications to ensure accuracy and reproducibility in experimental settings. The following table summarizes the key quantitative data for research-grade **Levosulpiride-d3**, compiled from various suppliers.

Specification	Value
Chemical Formula	C ₁₅ H ₂₀ D ₃ N ₃ O ₄ S[2][3]
Molecular Weight	344.44 g/mol [2]
CAS Number	124020-27-5[1][2][3][4][5]
Purity	≥98% to 99.79%[4][5][6]
Chemical Name	(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-(methoxy-d3)-5-sulfamoylbenzamide[1][3]
Synonyms	RV-12309-d3, S-(-)-Sulpiride-d3[4][5]

Analytical Methodologies for Quality Control

The determination of purity and identity of **Levosulpiride-d3** necessitates the use of various analytical techniques. While specific protocols for the deuterated form are not always publicly available, the methodologies are based on established analytical chemistry principles and are similar to those used for the parent compound, Levosulpiride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of **Levosulpiride-d3** and separating it from potential impurities.

Principle: This method separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase.

A Representative Experimental Protocol (Adapted for **Levosulpiride-d3**):

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A mixture of methanol, acetonitrile, and a buffer (e.g., phosphate buffer) is commonly employed. For instance, a mobile phase of Water:Methanol:Acetonitrile (70:15:15) has been used for Levosulpiride.[7]

- Detection: UV detection at a wavelength of 232 nm or 291 nm is suitable for Levosulpiride and its analogs.[7][8]
- Sample Preparation: A stock solution of **Levosulpiride-d3** is prepared in a suitable solvent (e.g., methanol or the mobile phase).[7] Serial dilutions are then made to establish a calibration curve.
- Analysis: The sample is injected into the HPLC system, and the peak area of **Levosulpiride-d3** is measured. Purity is determined by comparing the area of the main peak to the total area of all peaks.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of **Levosulpiride-d3** and to provide structural information.

Principle: This technique ionizes molecules and then separates the ions based on their mass-to-charge ratio.

A Representative Experimental Protocol:

- Ionization: Electrospray ionization (ESI) is a common technique for molecules like **Levosulpiride-d3**.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.
- Sample Introduction: The sample can be introduced directly via infusion or as the eluent from an HPLC system (LC-MS).
- Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion of **Levosulpiride-d3**, confirming its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of **Levosulpiride-d3** and confirming the position of the deuterium labels.

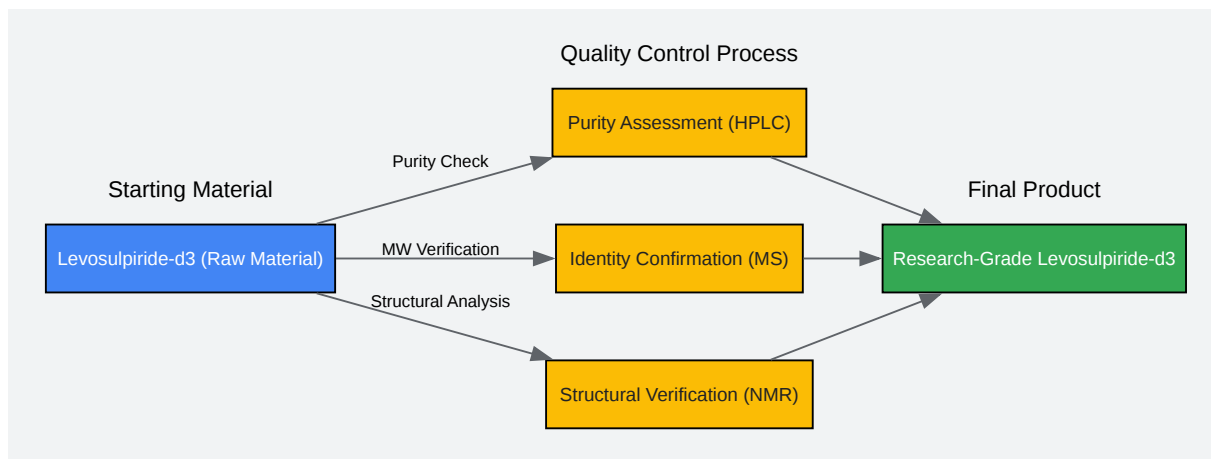
Principle: This technique exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

A Representative Experimental Protocol:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or CDCl₃).
- Experiments:
 - ¹H NMR: To observe the proton signals and confirm the absence of protons at the deuterated positions.
 - ¹³C NMR: To observe the carbon signals and confirm the overall carbon skeleton.
 - ²H NMR (Deuterium NMR): To directly observe the deuterium signal and confirm the location of the labels.
- Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to confirm the structure of **Levosulpiride-d3**.

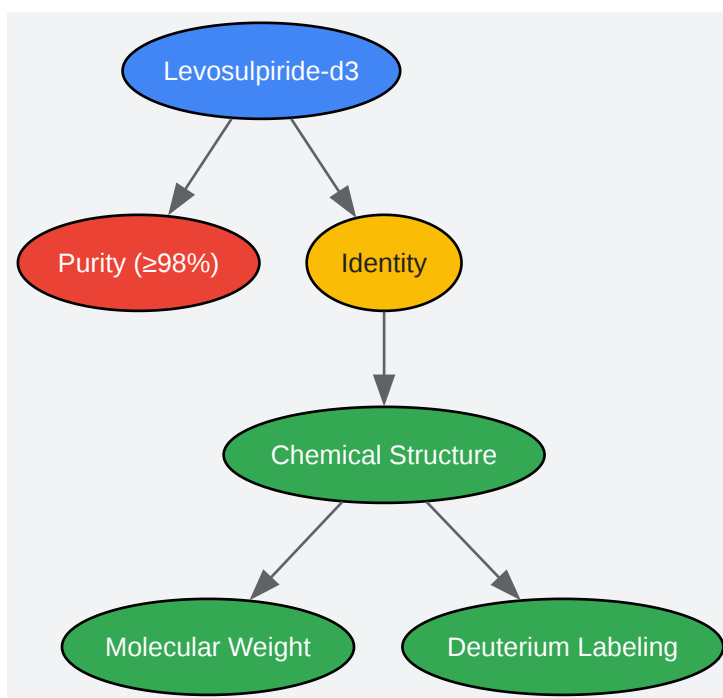
Visualizing Key Relationships and Processes

To further aid in the understanding of **Levosulpiride-d3**'s characteristics and its role in research, the following diagrams illustrate key concepts.



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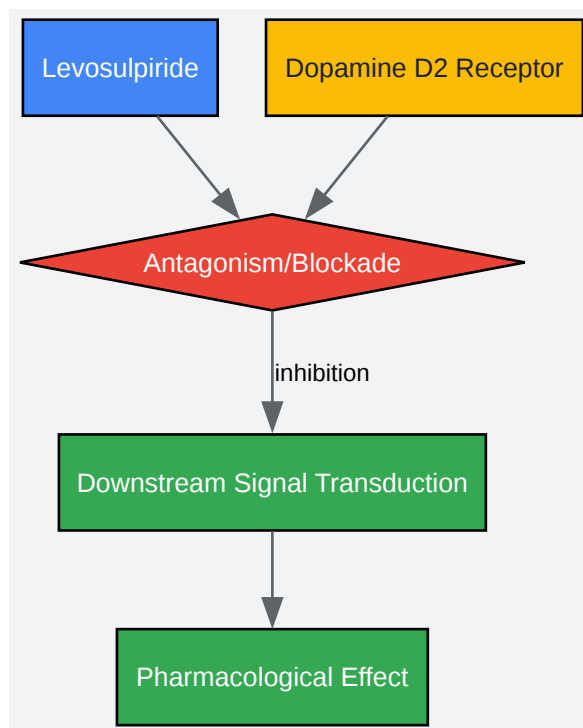
Caption: Quality control workflow for research-grade **Levosulpiride-d3**.



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Caption: Logical relationship of **Levosulpiride-d3** specifications.

Levosulpiride is known to be a selective antagonist of the dopamine D2 receptor.[9] This mechanism is central to its pharmacological effects.



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Caption: Simplified signaling pathway of Levosulpiride.

In conclusion, the procurement and use of research-grade **Levosulpiride-d3** demand careful consideration of its purity and specifications, which are verified through a suite of robust analytical methods. This guide provides the foundational knowledge for researchers to confidently source and utilize this critical research tool.

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